3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Overview
Description
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Research has shown the synthesis and characterization of various pyrazole derivatives, which have been explored for their potential antitumor, antifungal, and antibacterial activities. These compounds were synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, with their structures confirmed via several spectroscopic methods and X-ray crystallography (Titi et al., 2020).
Ligand Synthesis in Superbasic Medium : Another study reported the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium. This research highlights the utility of pyrazole derivatives in creating complex ligand systems for various chemical applications (Potapov et al., 2007).
Medicinal Chemistry and Bioactivity
- Anti-inflammatory and Antioxidant Agents : A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from pyrazole derivatives showed potent anti-inflammatory and antioxidant activities. This illustrates the potential of pyrazole-based compounds in developing new therapeutic agents (Shankar et al., 2017).
Chemical Reactivity and Catalysis
- C-H Arylation and N-Alkylation : Research into the chemoselectivity of the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles has provided insights into selective catalytic processes. This work is fundamental in the development of new synthetic methods for arylated pyrazoles, which are important in pharmaceuticals and ligands for proteins (Shen et al., 2010).
Material Science and Polymer Chemistry
- Polymer-Supported Quenching Reagents : Pyrazole derivatives have been utilized in the development of polymer-supported quenching reagents for parallel purification in combinatorial chemistry. This approach simplifies the purification of crude reaction products, showcasing the versatility of pyrazole derivatives in enhancing the efficiency of chemical syntheses (R. J. C. and J. C. Hodges, 1997).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is the central serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
This compound acts as a ligand for these 5-HT1A receptors . It inhibits haloperidol-induced catalepsy, which is a consequence of its action on 5-HT1A autoreceptors . The ability of this compound to induce 5-HT syndrome reflects post-synaptic 5-HT1A receptor activation .
Biochemical Pathways
The interaction of this compound with 5-HT1A receptors affects the serotonin pathway . This pathway is involved in various physiological processes, including mood regulation, appetite, and circadian rhythm. The compound’s action on the receptors can lead to changes in these processes.
Pharmacokinetics
The compound this compound is rapidly absorbed in patients, having a time to maximum concentration (Tmax) ranging from 0.5 to 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action include a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors . Long-term usage led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGNOBUZDBYMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261712 | |
Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-99-8 | |
Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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